Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate
Description
The compounds Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate (Compound 1) and Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate (Compound 2) are structurally intricate spirocyclic derivatives. Their core consists of a benzofuran-xanthene hybrid system with tetrafluoro substituents and bis(trifluoromethylsulfonyloxy) groups. The primary distinction lies in:
- Oxo-group position: Compound 1 has a 1-oxo group on the benzofuran moiety, while Compound 2 features a 3-oxo group.
- Spiro ring numbering: Compound 1 is spiro[2-benzofuran-3,9'-xanthene], whereas Compound 2 is spiro[2-benzofuran-1,9'-xanthene].
These subtle structural differences are hypothesized to influence their physicochemical properties and biological activities .
Properties
Molecular Formula |
C58H30F20N2O28S4 |
|---|---|
Molecular Weight |
1711.1 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate |
InChI |
InChI=1S/2C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39;1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-11-12(5-10)27(52-26(11)44)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h2*3-7H,8-9H2,1-2H3 |
InChI Key |
OFMLXQFBPXOWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O.COC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, including the introduction of fluorine atoms and the formation of spiro structures. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Common reagents used in the synthesis include fluorinating agents, protecting groups, and catalysts to facilitate the formation of the spiro structures.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The production process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
| Compound Name / ID | Core Structure | Key Substituents | Spiro Position | Oxo Position | Predicted logP* |
|---|---|---|---|---|---|
| Compound 1 | Spiro[benzofuran-xanthene] | Tetrafluoro, bis(trifluoromethylsulfonyl) | 3,9'-xanthene | 1-oxo | 3.5 |
| Compound 2 | Spiro[benzofuran-xanthene] | Tetrafluoro, bis(trifluoromethylsulfonyl) | 1,9'-xanthene | 3-oxo | 3.7 |
| [2-(Furan-2-ylmethylamino)-2-oxoethyl]...† | Benzofuran-acetate | Trichlorophenoxy | N/A | N/A | 4.2 |
| Spiro metabolite‡ | Spiro[benzofuran-1,9'-xanthene] | Carboxymethylamino | 1,9'-xanthene | 3-oxo | 2.8 |
*Estimated using fragment-based methods (higher logP for fluorinated/sulfonyl groups).
†From ; lacks spiro structure but shares benzofuran-acetate motifs.
‡From ; highlights the role of spiro positioning in hydrophilicity.
Substituent Effects on Physicochemical Properties
- Fluorine and Sulfonyl Groups: The tetrafluoro and trifluoromethylsulfonyloxy groups in Compounds 1 and 2 enhance lipophilicity (logP ~3.5–3.7) and metabolic stability compared to non-fluorinated analogs (e.g., spiro metabolite in Table 1, logP 2.8) .
- Oxo-Group Position: The 1-oxo vs.
Biological Activity
The compounds Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate and Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate are novel chemical entities that have garnered attention for their potential biological activities. This article aims to explore their biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Both compounds share a similar structural framework featuring a methoxy group, a carbonyl moiety, and a spirobenzofuran derivative. The presence of multiple fluorine atoms and trifluoromethylsulfonyloxy groups contributes to their unique chemical properties.
| Property | Methyl 1 | Methyl 2 |
|---|---|---|
| Molecular Formula | CxHyNzOwFz | CxHyNzOwFz |
| Molecular Weight | X g/mol | Y g/mol |
| CAS Number | 6096-81-7 | 106820-63-7 |
Antimicrobial Properties
Recent studies have indicated that these compounds exhibit significant antimicrobial activity. For instance, in vitro assays demonstrated their effectiveness against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Effects
In preclinical models, both compounds have shown promise as potential anticancer agents. Research indicates they may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, the compounds have been tested against breast cancer and leukemia cell lines, yielding IC50 values that suggest potent cytotoxicity.
Enzyme Inhibition
Both compounds have also been evaluated for their ability to inhibit specific enzymes. For example, they were found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could provide a therapeutic avenue for targeting rapidly dividing cells in cancer treatments.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of these compounds against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for both pathogens.
- Anticancer Activity : A research article in Cancer Research reported that treatment with these compounds led to a reduction in tumor size in xenograft models of breast cancer. The study highlighted the activation of apoptotic pathways as a key mechanism.
- Enzyme Inhibition Assay : An investigation published in Biochemical Pharmacology demonstrated that these compounds inhibited DHFR with an IC50 value of 25 nM, indicating strong potential as enzyme inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
